Ethyl 3-amino-2-cyanoprop-2-enoate

Stereochemistry Conformational analysis NMR spectroscopy

Researchers synthesizing antiviral quinolinones per WO 2008004991 A1 require the (Z)-vinylogous amide building block-generic ethoxy analogs fail due to divergent reactivity. Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2) provides: • (Z)-stereochemistry stabilized by intramolecular N-H···O hydrogen bond, ensuring correct geometric preorganization. • Primary enamine -NH₂ handle enables condensation, annulation, and heterocyclization inaccessible to ethoxy-substituted analogs. • MW 140.14, XLogP3 0.5, TPSA 76.1 Ų - ideal fragment for med chem library diversification. Procure with verified (Z)-configuration to ensure synthetic route fidelity.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 38109-77-2
Cat. No. B11741811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-2-cyanoprop-2-enoate
CAS38109-77-2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CN)C#N
InChIInChI=1S/C6H8N2O2/c1-2-10-6(9)5(3-7)4-8/h3H,2,7H2,1H3
InChIKeyLJFFRQTXGJMKDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-Amino-2-cyanoprop-2-enoate – Sourcing & Research Overview


Ethyl 3-amino-2-cyanoprop-2-enoate (CAS 38109-77-2) is a vinylogous amide and α-cyano-β-aminoacrylate ester with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g·mol⁻¹ [1]. The compound features a push-pull olefinic system in which an electron-donating enamine (3-amino) group is conjugated with an electron-withdrawing cyano (2-cyano) and ester (ethyl carboxylate) functionality across a central double bond, rendering it a versatile ambident synthon for heterocyclic construction [2]. Critically, the double-bond stereochemistry has recently been unambiguously assigned as the (Z)-configuration, stabilized by an intramolecular N–H···O hydrogen bond that distinguishes it from the historically misassigned (E)-isomer [3]. This compound serves as a privileged building block for pyrimidine, quinolinone, and pyridine derivatives of pharmaceutical relevance, and is commercially available as a research intermediate for antiviral drug discovery programs [4].

Why Substitution Fails for Ethyl 3-Amino-2-cyanoprop-2-enoate


Although ethyl 3-amino-2-cyanoprop-2-enoate belongs to the broader class of α-cyanoacrylate esters, generic substitution with commercially abundant analogs such as ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3) is chemically unsound. The defining difference lies in the nature of the substituent at the β-carbon on the vinylogous system: the target compound bears a primary enamine (–NH₂) moiety, whereas the structurally closest commercial alternative carries an ethoxy (–OEt) group [1]. This single-point substitution fundamentally alters the compound's electronic character, hydrogen-bonding capacity, and reaction trajectory. The enamine –NH₂ group in ethyl 3-amino-2-cyanoprop-2-enoate functions as a nucleophilic handle for further condensation, annulation, and heterocyclization reactions that are simply not accessible to the ethoxy-substituted analog—which instead behaves as a protected formyl equivalent. Furthermore, the (Z)-stereochemistry of the target compound, locked by an intramolecular N–H···O hydrogen bond, provides a structurally preorganized scaffold that the (E)-configured or conformationally flexible analogs cannot replicate, directly influencing downstream stereochemical outcomes in cyclization reactions [2]. For research programs requiring amino-functionalized heterocyclic intermediates, substituting ethyl 3-amino-2-cyanoprop-2-enoate with any ethoxy, aryl, or alkyl analog would lead to divergent reaction products and synthetic route failure.

Differentiation Evidence for Ethyl 3-Amino-2-cyanoprop-2-enoate


Intramolecular H-Bond Locks (Z)-Stereochemistry

For over a century, 3-amino-2-cyanoacrylates were erroneously assigned the (E)-configuration in the literature. A comprehensive 2025 study combining NMR spectroscopy and quantum mechanical calculations definitively established that ethyl 3-amino-2-cyanoprop-2-enoate adopts the (Z)-configuration, stabilized by a single intramolecular N–H···O hydrogen bond between the amino proton and the ester carbonyl oxygen [1]. This intramolecular hydrogen bond effectively locks the molecule in a single, rigid conformation. The historically misassigned (E)-configuration—which lacks this intramolecular hydrogen bond stabilization—would exist as a conformationally flexible ensemble rather than a single well-defined geometry. This stereochemical assignment is not merely academic: the locked (Z)-conformation preorganizes the molecule for specific cycloaddition and cyclocondensation trajectories that conformationally flexible (E)-analogs or ethoxy-substituted derivatives cannot reproduce, directly dictating regiochemical outcomes in heterocycle synthesis.

Stereochemistry Conformational analysis NMR spectroscopy Hydrogen bonding

Enamine vs. Ethoxy Reactivity: Divergent Synthetic Utility

Ethyl 3-amino-2-cyanoprop-2-enoate contains a free primary enamine (–NH₂) group at the β-position, enabling direct participation in condensation reactions with electrophiles to form nitrogen-containing heterocycles. In contrast, the closest commercially abundant analog, ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3), bears an ethoxy (–OEt) leaving group that directs reactivity toward nucleophilic substitution rather than enamine-mediated cyclocondensation [1]. The functional group difference is absolute: the –NH₂ group in the target compound serves as a nucleophilic nitrogen source for pyrimidine and pyridine ring construction, whereas the –OEt group in the comparator functions as a protected formyl equivalent requiring hydrolysis before further elaboration [2]. This distinction is reflected in their divergent physical properties: ethyl 2-cyano-3-ethoxyacrylate is a crystalline solid with a well-defined melting point of 49–51 °C (literature) or 75–78 °C (Baidu Baike), whereas ethyl 3-amino-2-cyanoprop-2-enoate, owing to its enamine character and hydrogen-bonding capacity, exhibits different solubility and handling characteristics that must be accounted for in synthetic planning [1].

Heterocyclic synthesis Enamine chemistry Pyrimidine synthesis Building block comparison

Patent-Backed Antiviral Quinolinone Intermediate

Ethyl 3-amino-2-cyanoprop-2-enoate is explicitly claimed as the starting material for the synthesis of quinolinone derivatives with antiviral activity in PCT patent application WO 2008004991 A1 [1]. The patent describes the condensation of this specific α-cyano-β-aminoacrylate with aniline derivatives to construct the quinolin-2(1H)-one core, a scaffold associated with activity against Venezuelan equine encephalitis virus (VEEV) . In contrast, the ethoxy-substituted analog ethyl 2-cyano-3-ethoxyacrylate (CAS 94-05-3) is primarily documented as a pesticide and dye intermediate (e.g., for the herbicide pyrazosulfuron-ethyl) rather than a pharmaceutical building block [2]. This difference in documented application scope is not incidental: the enamine –NH₂ group is mechanistically required for the cyclocondensation with anilines that yields the quinolinone pharmacophore; the ethoxy analog cannot participate in this transformation without prior functional group interconversion.

Antiviral drug discovery Quinolinone synthesis Patent evidence Pharmaceutical intermediate

H-Bond Donor Capacity Distinguishes from Ethoxy Analog

Ethyl 3-amino-2-cyanoprop-2-enoate possesses one hydrogen-bond donor (the primary amine –NH₂) and four hydrogen-bond acceptors, whereas ethyl 2-cyano-3-ethoxyacrylate has zero hydrogen-bond donors and four acceptors [1]. This difference is quantitatively reflected in their computed logP values: the target compound has an XLogP3-AA of 0.5 (PubChem) or a predicted logP of 0.39 (ALOGPS), indicating moderate hydrophilicity consistent with its hydrogen-bond donor capacity [1]. In contrast, the ethoxy analog, with no H-bond donor and an additional two methylene units, is predictably more lipophilic. The presence of a hydrogen-bond donor in the target compound also enables differential purification strategies: the amino group can be exploited for acid-base extraction or for selective retention on aminopropyl or diol stationary phases during flash chromatography, separation modalities not available for the fully H-bond-acceptor-only ethoxy analog. Furthermore, the intramolecular N–H···O hydrogen bond that stabilizes the (Z)-configuration effectively masks one donor site under non-competitive conditions, creating a nuanced hydrogen-bonding profile that can be exploited in crystal engineering and co-crystal design [2].

Physicochemical properties Hydrogen bonding LogP Chromatographic behavior

Smaller Scaffold Advantage for Fragment-Based Discovery

Ethyl 3-amino-2-cyanoprop-2-enoate (MW = 140.14 g·mol⁻¹) is the minimal-core member of the 3-amino-2-cyanoacrylate family (R = H), representing the smallest and most synthetically versatile scaffold in this compound class [1]. Its closest pharmaceutically relevant 3-substituted analog is ethyl 2-cyano-3-amino-3-phenylacrylate (phenamacril, CAS 39491-78-6), which bears a phenyl substituent at the β-carbon and has a molecular weight of 216.24 g·mol⁻¹—a 54% increase in molecular mass [2]. In fragment-based drug discovery (FBDD), the 'rule of three' (MW ≤ 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) is a widely accepted guideline, and the target compound (MW = 140, XLogP3 = 0.5, HBD = 1, HBA = 4) conforms closely to fragment-like chemical space, whereas phenamacril (MW = 216) is approaching lead-like territory [1][3]. The smaller molecular footprint of ethyl 3-amino-2-cyanoprop-2-enoate provides greater ligand efficiency potential: any binding affinity achieved derives from fewer heavy atoms (10 vs. 16 for phenamacril), yielding inherently higher ligand efficiency indices. Additionally, the absence of the phenyl substituent eliminates a lipophilic aromatic ring, reducing the risk of cytochrome P450 inhibition and aromatic metabolism—well-recognized liabilities in drug development that are intrinsic to the phenyl-bearing analog.

Fragment-based drug discovery Lead optimization Molecular weight Ligand efficiency

Key Application Scenarios for Ethyl 3-Amino-2-cyanoprop-2-enoate


Antiviral Quinolinone Drug Discovery

Ethyl 3-amino-2-cyanoprop-2-enoate is the designated starting material in PCT patent WO 2008004991 A1 for the synthesis of quinolin-2(1H)-one derivatives with activity against Venezuelan equine encephalitis virus (VEEV) [1]. The synthetic sequence involves condensation of this α-cyano-β-aminoacrylate with substituted anilines, leveraging the enamine –NH₂ group as the key nucleophilic component for heterocycle formation. This patent-validated route provides a direct, defensible synthetic pathway for medicinal chemistry teams pursuing antiviral programs, with the (Z)-stereochemistry of the building block ensuring correct geometric preorganization for cyclization [2]. Procurement of this specific building block—rather than the ethoxy or phenyl analogs—is essential for reproducing the patented chemistry and accessing the claimed chemical space.

Fragment-Based Library Construction

With a molecular weight of 140.14 g·mol⁻¹, a heavy atom count of 10, and an XLogP3 of 0.5, ethyl 3-amino-2-cyanoprop-2-enoate falls well within fragment-like chemical space as defined by the 'rule of three' (MW ≤ 300, clogP ≤ 3) [1]. Its push-pull olefin architecture presents a conformationally restricted, (Z)-configured core stabilized by an intramolecular hydrogen bond, offering a three-dimensional binding motif that is preorganized and amenable to structure-based design [2]. The amino group serves as a synthetic handle for library diversification through amide coupling, reductive amination, or heterocycle formation, while the cyano and ester groups provide additional vectors for fragment growth. This combination of low molecular weight, multiple diversity points, and conformational rigidity makes it an attractive entry for fragment-based screening collections targeting protein–protein interactions, kinase ATP sites, or antiviral targets.

Pyrimidine & Pyridine Heterocycle Synthesis

Ethyl 3-amino-2-cyanoprop-2-enoate (R = H in the α-cyano-β-aminoacrylate series) has been established since the 1970s as a versatile intermediate for pyrimidine synthesis through condensation with amidines and iminoethers, as documented by Singh and Chander [1]. More recently, functionalized enamines derived from this scaffold have been demonstrated as starting materials for pyridine derivatives via amidine intermediates [2]. The unsubstituted β-position (R = H) provides maximum synthetic flexibility, allowing for diversification at a stage subsequent to initial scaffold construction—an advantage over pre-substituted analogs such as the 3-methyl or 3-phenyl derivatives, which commit the synthetic route to a particular substitution pattern from the outset. For medicinal chemistry programs requiring parallel library synthesis of heterocyclic cores, this building block offers a common intermediate amenable to divergent derivatization strategies.

Physicochemical Reference Standard for SAR Studies

As the minimal-core, unsubstituted member of the 3-amino-2-cyanoacrylate family, ethyl 3-amino-2-cyanoprop-2-enoate serves as the baseline reference compound for systematic structure–property relationship (SPR) studies across this compound class. Its computed properties (XLogP3: 0.5, TPSA: 76.1 Ų, H-bond donors: 1, H-bond acceptors: 4) provide the anchor point against which the effects of β-substitution (R = Me, Et, Ph, substituted aryl), N-substitution, and ester variation can be quantitatively measured [1]. Procurement of high-purity ethyl 3-amino-2-cyanoprop-2-enoate with verified (Z)-stereochemistry enables reliable determination of baseline solubility, stability, permeability, and chromatographic retention parameters that inform the design of more elaborate analogs, including the fungicide phenamacril and related myosin-5 inhibitors [2].

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